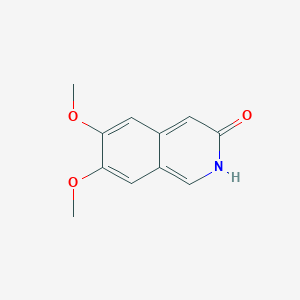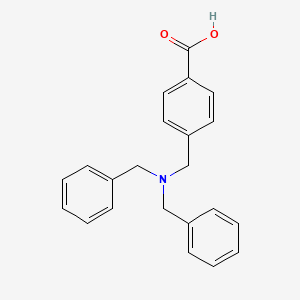
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position, an isobutyl group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring, with a ketone functional group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-methyl-3-isobutylaniline, the compound can be brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting intermediate can then undergo cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the quinoline ring, followed by oxidation to introduce the ketone functional group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone functional group at the 4th position can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: Alcohols or carboxylic acids, depending on the reaction conditions.
Coupling Reactions: Complex quinoline derivatives with additional functional groups.
科学的研究の応用
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one has various applications in scientific research, including:
Medicinal Chemistry: As a quinoline derivative, it may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its structure-activity relationships to develop new therapeutic agents.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular targets.
Material Science: Quinoline derivatives are explored for their optical and electronic properties, making them candidates for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and other functional groups can influence its binding affinity and specificity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication, leading to its biological effects.
類似化合物との比較
Similar Compounds
6-Bromoquinolin-4(1h)-one: Lacks the isobutyl and methyl groups, which may affect its biological activity and chemical reactivity.
3-Isobutyl-2-methylquinolin-4(1h)-one: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
2-Methylquinolin-4(1h)-one: Lacks both the bromine and isobutyl groups, which can significantly alter its properties.
Uniqueness
6-Bromo-3-isobutyl-2-methylquinolin-4(1h)-one is unique due to the presence of the bromine atom, isobutyl group, and methyl group on the quinoline ring. These substituents can modulate its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H16BrNO |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
6-bromo-2-methyl-3-(2-methylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H16BrNO/c1-8(2)6-11-9(3)16-13-5-4-10(15)7-12(13)14(11)17/h4-5,7-8H,6H2,1-3H3,(H,16,17) |
InChIキー |
QPFJVXXVDNZUDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
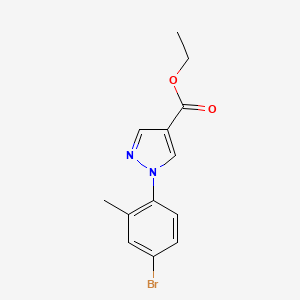
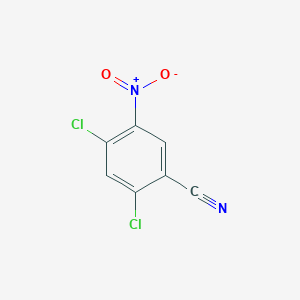
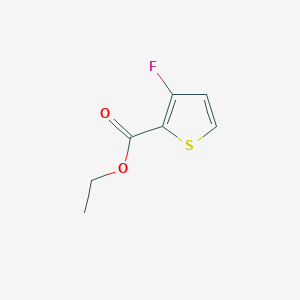
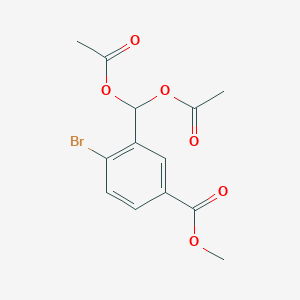
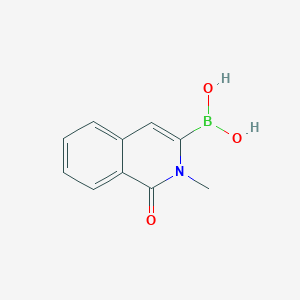
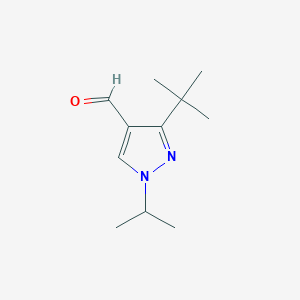
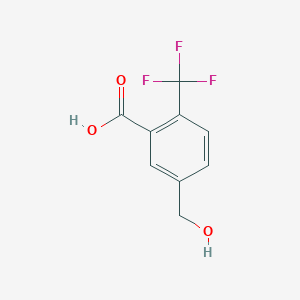
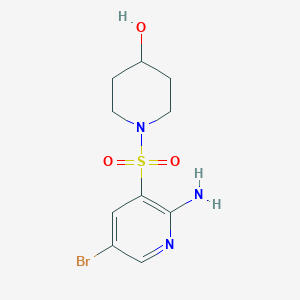
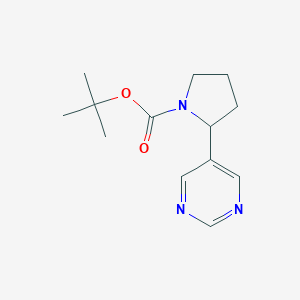
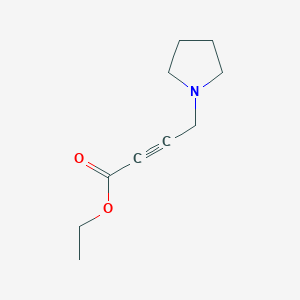
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
